(4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(3-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound with the molecular formula C25H21BrN2O3. This compound is notable for its complex structure, which includes a pyrazolone core substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research .
Preparation Methods
The synthesis of (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-benzyloxy-3-methoxybenzaldehyde with 3-bromoacetophenone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to yield the final pyrazolone product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(3-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolone derivatives such as:
- 4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The unique combination of substituents in (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C25H21BrN2O3 |
---|---|
Molecular Weight |
477.3g/mol |
IUPAC Name |
(4E)-2-(3-bromophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C25H21BrN2O3/c1-17-22(25(29)28(27-17)21-10-6-9-20(26)15-21)13-19-11-12-23(24(14-19)30-2)31-16-18-7-4-3-5-8-18/h3-15H,16H2,1-2H3/b22-13+ |
InChI Key |
CCZUGABTAPQABJ-LPYMAVHISA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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